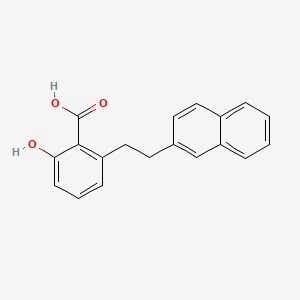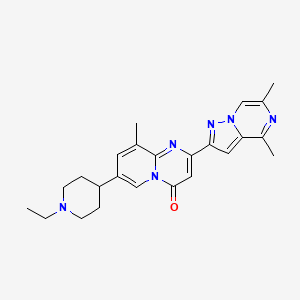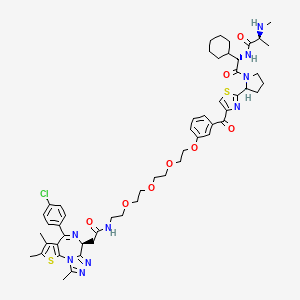
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide
説明
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide (2C-NQNB) is an organic compound belonging to the quinoline family. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory molecules such as prostaglandins and thromboxanes. 2C-NQNB has been studied for its potential therapeutic applications in the treatment of various diseases, including inflammation, cancer, and cardiovascular diseases.
科学的研究の応用
PPARγ Inhibition
SR 16832: is identified as a dual site PPARγ inhibitor . It acts at both orthosteric and allosteric sites within the ligand-binding domain of the PPARγ receptor. This inhibition is significant because it blocks the binding of endogenous ligands and reduces the transcriptional activity of PPARγ. This property makes SR 16832 more effective than other orthosteric covalent antagonists like GW 9662 and T 0070907, suggesting its potential use in research focused on metabolic disorders, including diabetes and obesity, where PPARγ plays a crucial role.
Pharmacological Research
The quinoline core of SR 16832 is a structure of interest in pharmacological research due to its versatility in drug design . Quinoline derivatives have been historically significant in the treatment of various diseases, including malaria. The compound’s structure could be utilized in synthesizing novel heterocycles, which can then be screened for efficacy against a range of diseases, potentially leading to less toxic and more potent therapeutic agents.
Antiplasmodial Activity
Compounds derived from quinoline, such as SR 16832, have shown promise in the development of antimalarial drugs . The methoxyquinoline component of SR 16832 could be modified to create new compounds with antiplasmodial activity, which is crucial in the fight against malaria, especially in regions where resistance to current treatments is growing.
Synthesis of Heterocyclic Compounds
SR 16832’s chemical structure provides a foundation for the synthesis of a variety of heterocyclic compounds . These compounds are essential in the development of new medications and materials with unique properties. The ability to create diverse derivatives from SR 16832 makes it a valuable starting point for chemical synthesis in medicinal chemistry.
Drug Design and Discovery
The dual-site inhibitory action of SR 16832 on PPARγ suggests its potential as a scaffold for drug discovery . Its unique binding properties could be harnessed to design drugs with improved specificity and efficacy, particularly in targeting nuclear receptors involved in critical physiological processes.
Research Tool in Molecular Biology
As a PPARγ inhibitor, SR 16832 can serve as a research tool in molecular biology to study the role of PPARγ in gene expression, cellular differentiation, and metabolism . By inhibiting PPARγ, researchers can investigate its function and regulation, which is vital for understanding metabolic diseases at the molecular level.
特性
IUPAC Name |
2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZAGCRUDYUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)


